molecular formula C11H14FNO B11770112 3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol

3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol

Katalognummer: B11770112
Molekulargewicht: 195.23 g/mol
InChI-Schlüssel: GIVOTOKPXYUFJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the fluoro and dimethyl groups on the phenyl ring imparts unique chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-fluoro-4,6-dimethylphenylamine with an appropriate azetidinone precursor under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the azetidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol involves its interaction with specific molecular targets. The fluoro and dimethyl groups on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The azetidine ring may also play a role in stabilizing the compound’s interaction with its target. The exact molecular pathways involved depend on the specific application and target of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2,6-Difluorophenyl)azetidin-3-ol: Similar structure but with two fluoro groups instead of one.

    3-(2-Chloro-4,6-dimethylphenyl)azetidin-3-ol: Similar structure but with a chloro group instead of a fluoro group.

    3-(2-Fluoro-4-methylphenyl)azetidin-3-ol: Similar structure but with one methyl group instead of two.

Uniqueness

3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol is unique due to the specific combination of the fluoro and dimethyl groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C11H14FNO

Molekulargewicht

195.23 g/mol

IUPAC-Name

3-(2-fluoro-4,6-dimethylphenyl)azetidin-3-ol

InChI

InChI=1S/C11H14FNO/c1-7-3-8(2)10(9(12)4-7)11(14)5-13-6-11/h3-4,13-14H,5-6H2,1-2H3

InChI-Schlüssel

GIVOTOKPXYUFJV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)F)C2(CNC2)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.